molecular formula C6H7D3O2 B058006 (E)-6,6,6-Trideuterio-4-hydroxyhex-2-enal CAS No. 148706-05-2

(E)-6,6,6-Trideuterio-4-hydroxyhex-2-enal

Cat. No. B058006
M. Wt: 117.16 g/mol
InChI Key: JYTUBIHWMKQZRB-VGIDZVCYSA-N
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Description

Synthesis Analysis

The synthesis of trideuterated compounds involves specific methodologies that ensure the introduction of deuterium atoms into the molecule. For example, the synthesis of hexadeuterated diethylstilbestrol, a compound structurally related to (E)-6,6,6-Trideuterio-4-hydroxyhex-2-enal, has been achieved from starting materials such as 4-methoxypropiophenone through reductive coupling processes. This illustrates the strategies used to incorporate deuterium atoms into complex molecules, which can be analogous to the synthesis of (E)-6,6,6-Trideuterio-4-hydroxyhex-2-enal (Derks & Wynberg, 1983).

Molecular Structure Analysis

Molecular structure analysis of compounds like (E)-6,6,6-Trideuterio-4-hydroxyhex-2-enal typically involves spectroscopic methods and theoretical calculations. Studies often focus on understanding the electronic structure, bonding characteristics, and stereochemical arrangement of the molecule. For instance, theoretical analysis techniques such as NBO, NPA, and Mulliken Population Methods have been applied to similar molecules to provide insights into hardness, chemical potential, electrophilicity, and Fukui function analysis (Demircioğlu, Kaştaş, & Büyükgüngör, 2015).

Chemical Reactions and Properties

The chemical reactivity of (E)-6,6,6-Trideuterio-4-hydroxyhex-2-enal can be influenced by its unique structure. For example, compounds with similar functional groups, such as 4-hydroxyalk-2-enals, have shown high reactivity in various models, including protein-containing systems, due to their ability to form adducts with cysteine and other amino acids. This highlights the potential reactivity of (E)-6,6,6-Trideuterio-4-hydroxyhex-2-enal in biological and chemical systems (Vandemoortele, Simon, Claes, & Meulenaer, 2020).

Scientific Research Applications

Environmental Impact of Engineered Nanomaterials

A review of modeling and analytical studies highlights the prediction that the worldwide use of engineered nanomaterials (ENMs), including compounds similar in structure or application to (E)-6,6,6-Trideuterio-4-hydroxyhex-2-enal, results in their release into the environment. The environmental concentrations of ENMs in various compartments such as surface waters, soils, and air have been modeled and measured, revealing major knowledge gaps but achieving consensus on the order of magnitude of environmental concentrations. This underscores the need for specific trace analytical methods for ENM detection and quantification, pointing towards potential applications in environmental monitoring and pollution assessment (Gottschalk, Sun, & Nowack, 2013).

Analytical Methods for Bioactive Compounds

Research on 4-hydroxy-2-alkenals, compounds related to (E)-6,6,6-Trideuterio-4-hydroxyhex-2-enal, emphasizes their formation through the oxidation of polyunsaturated fatty acids and their occurrence in foods. The study reviews risks, analytical methods for detection, formation, occurrence, and mitigation strategies, highlighting the critical need for further in vivo research. This suggests applications in food safety and quality control, as well as in understanding the biochemical impact of such compounds on health (Albuquerque, Costa, & Oliveira, 2021).

properties

IUPAC Name

(E)-6,6,6-trideuterio-4-hydroxyhex-2-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c1-2-6(8)4-3-5-7/h3-6,8H,2H2,1H3/b4-3+/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYTUBIHWMKQZRB-VGIDZVCYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C=CC=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])CC(/C=C/C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-6,6,6-Trideuterio-4-hydroxyhex-2-enal

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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